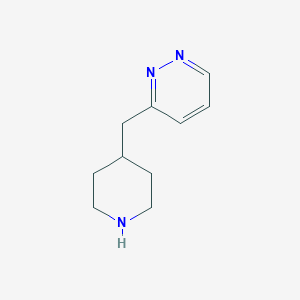

3-(Piperidin-4-ylmethyl)pyridazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3 |

|---|---|

Molecular Weight |

177.25 g/mol |

IUPAC Name |

3-(piperidin-4-ylmethyl)pyridazine |

InChI |

InChI=1S/C10H15N3/c1-2-10(13-12-5-1)8-9-3-6-11-7-4-9/h1-2,5,9,11H,3-4,6-8H2 |

InChI Key |

PFMBJLLIEKDAEK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CC2=NN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Strategic Retrosynthetic Analysis of 3-(Piperidin-4-ylmethyl)pyridazine

A retrosynthetic analysis of the target molecule, this compound, reveals several key disconnections that guide the synthetic strategy. The most logical approach involves disconnecting the molecule at the C-C bond between the piperidine (B6355638) and pyridazine (B1198779) rings. This leads to two primary building blocks: a suitably functionalized piperidine derivative and a pyridazine moiety with a reactive group at the 3-position.

Another key disconnection is at the piperidine ring itself, which can be constructed from acyclic precursors. This allows for the introduction of various substituents and stereocenters. Similarly, the pyridazine ring can be assembled from acyclic dicarbonyl compounds and hydrazine (B178648) derivatives.

This analysis suggests a convergent synthesis, where the two heterocyclic moieties are prepared separately and then coupled in a final step. This approach offers flexibility in the synthesis of analogs and derivatives.

Development and Optimization of Synthetic Pathways

The synthesis of this compound can be broken down into three main stages: the synthesis of the pyridazine core, the synthesis of the piperidine moiety, and the formation of the linker that joins them.

Synthesis of the Pyridazine Core

The pyridazine ring is a 1,2-diazine, and its synthesis typically involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. researchgate.net One common method starts with the Friedel-Crafts acylation of an appropriate aromatic compound with succinic anhydride, followed by cyclization with hydrazine hydrate (B1144303) to form a pyridazinone. researchgate.net

Another approach utilizes the reaction of γ-keto acids with hydrazine hydrate. researchgate.net For instance, 6-aryl-2-benzenesulfonamide-pyridazinones can be synthesized by condensing aroylacrylic acids with 4-hydrazinobenzenesulfonamide hydrochloride. researchgate.net

The synthesis of substituted pyridazines can also be achieved through various other methods, including inverse electron demand Diels-Alder reactions and C-C bond cleavage reactions. organic-chemistry.org For example, 3,6-diarylpyridazines can be synthesized from 1,3-dicarbonyl compounds and methyl ketones. organic-chemistry.org Microwave-assisted one-pot four-component synthesis has also been developed for creating functionalized benzo[a]pyridazino[3,4-c]phenazine derivatives. researchgate.net

Starting from commercially available materials like 3-chloro-6-hydrazinylpyridazine, a variety of derivatives can be synthesized using both conventional heating and microwave irradiation. researchgate.net

Synthesis of the Piperidine Moiety

The piperidine scaffold is a ubiquitous structural motif in many biologically active molecules. nih.gov Consequently, numerous synthetic methods have been developed for its construction. nih.gov These methods often aim for high efficiency, modularity, and stereoselectivity. nih.gov

One common approach to synthesizing 4-substituted piperidines is through the catalytic hydrogenation of the corresponding pyridine (B92270) derivatives. mdpi.com This can be achieved using various catalysts, such as nickel, under high pressure and temperature, or with reducing agents like sodium in ethanol. dtic.mil The chemoselective hydrogenation of pyridine derivatives is particularly useful, allowing for the reduction of the pyridine ring while leaving other functional groups intact. mdpi.com

Piperidones are valuable intermediates in the synthesis of substituted piperidines. dtic.mil 4-Piperidones can be synthesized through the Dieckmann condensation of dialkylated primary amines, followed by hydrolysis and decarboxylation. dtic.mil These piperidones can then be converted to the desired 4-substituted piperidines through various reactions, including Wittig reactions and reductions. nih.gov

Recent advances in catalysis have provided novel methods for piperidine synthesis. nih.gov Gold-catalyzed cyclization of N-homopropargyl amides offers a route to cyclic imidates, which can be reduced to piperidin-4-ones. nih.gov Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids and phenyl pyridine-1(2H)-carboxylate provide enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to chiral piperidines. organic-chemistry.org

Linker Formation and Coupling Reactions

The crucial step in the synthesis of this compound is the formation of the C-C bond between the piperidine and pyridazine rings. This is typically achieved through a coupling reaction.

One strategy involves the use of a piperidine derivative with a nucleophilic group at the 4-position, which can then react with an electrophilic pyridazine. For example, a piperidin-4-ylmethanamine can be coupled with a 3-halopyridazine.

Alternatively, a Grignard reagent derived from a 4-halomethylpiperidine can be reacted with a pyridazine derivative. Another approach is the Suzuki coupling of a piperidin-4-ylboronic acid or ester with a 3-halopyridazine.

Stereoselective Synthesis Approaches

The piperidine ring in this compound can contain stereocenters, and their control is often crucial for biological activity. Several stereoselective methods have been developed for the synthesis of chiral piperidines. nih.govcdnsciencepub.com

One approach utilizes chiral auxiliaries, such as D-arabinopyranosylamine, to direct the stereochemical outcome of the reaction. cdnsciencepub.com Domino Mannich-Michael reactions of Danishefsky's diene with chiral aldimines can furnish N-substituted dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com

Chemo-enzymatic methods offer another powerful tool for stereoselective synthesis. nih.gov A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov

Asymmetric catalysis also plays a significant role. organic-chemistry.orgacs.org Rhodium-catalyzed asymmetric reductive Heck reactions and diastereoselective continuous flow protocols using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents are examples of highly efficient methods for producing enantioenriched piperidines. organic-chemistry.orgacs.org

Derivatization Strategies and Analog Library Generation

To explore the structure-activity relationship (SAR) of this compound, the generation of an analog library through derivatization is essential. This involves modifying different parts of the molecule, including the piperidine and pyridazine rings.

The nitrogen atom of the piperidine ring is a common site for derivatization. It can be readily alkylated or acylated to introduce a variety of substituents. smolecule.com This allows for the modulation of the compound's physicochemical properties, such as lipophilicity and basicity.

The pyridazine ring can also be functionalized. For example, if a chloropyridazine is used as a starting material, the chlorine atom can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of substituents at different positions on the pyridazine ring.

Modifications on the Pyridazine Ring

The pyridazine ring of this compound offers multiple sites for chemical derivatization, enabling the fine-tuning of its electronic and steric properties. Synthetic strategies often involve the construction of the pyridazine ring from acyclic precursors or the direct functionalization of a pre-existing pyridazine core.

One common approach involves the condensation of dicarbonyl compounds with hydrazines. For instance, the synthesis of pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones, which are structurally related to the pyridazine core, has been achieved by treating 3-methyl-6-(1-methylhydrazinyl)uracil with various phenyl and alkyl glyoxal (B1671930) monohydrates. nih.gov This method provides a pathway to introduce substituents at different positions of the pyridazine ring.

Another versatile method is the Widman-Stoermer cinnoline (B1195905) synthesis, which involves the diazotization and subsequent cyclization of 3-amino-4-propenylpyridines. mdpi.com Although this can result in low yields, it offers a route to pyridopyridazines. mdpi.com More advanced strategies utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or other substituents onto the pyridazine ring. nih.gov For example, a selective Suzuki coupling can be performed on a di-chlorinated pyridazine derivative to introduce a substituent at one position, followed by a second coupling at another position. nih.gov

The inherent physicochemical properties of the pyridazine ring, such as its high dipole moment and capacity for hydrogen bonding, are key considerations in its modification. nih.gov These properties can be modulated by the introduction of various functional groups. For example, the basicity of the pyridazine ring can be enhanced by the addition of an amino group, as seen in the case of minaprine. nih.gov

Table 1: Synthetic Methodologies for Pyridazine Ring Modification

| Methodology | Description | Key Features | Reference |

|---|---|---|---|

| Condensation with Hydrazines | Reaction of dicarbonyl compounds with hydrazines to form the pyridazine ring. | Allows for the introduction of various substituents on the pyridazine ring. | nih.gov |

| Widman-Stoermer Cinnoline Synthesis | Diazotization and cyclization of 3-amino-4-propenylpyridines. | A classic method for forming pyridazine-containing ring systems. | mdpi.com |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of a halogenated pyridazine with a boronic acid derivative. | Enables the introduction of aryl and other groups with high selectivity. | nih.gov |

Modifications on the Piperidine Ring

The piperidine ring in this compound is a frequent target for modification to explore structure-activity relationships and optimize pharmacokinetic properties. A variety of synthetic methods are employed to introduce substituents, alter the ring conformation, or create more complex fused systems.

A primary method for modifying the piperidine ring is through N-alkylation or N-acylation. These reactions are typically straightforward and allow for the introduction of a wide array of functional groups at the nitrogen atom. Subsequent reduction of acylated piperidines, for example using lithium aluminum hydride, can yield N-alkylated derivatives. researchgate.net

Hydrogenation of corresponding pyridine precursors is a fundamental and widely used approach to synthesize substituted piperidines. mdpi.com This can be achieved using various catalysts, with rhodium and palladium being particularly effective. mdpi.com The choice of catalyst and reaction conditions can influence the stereochemistry of the resulting piperidine. For instance, all-cis-(multi)fluorinated piperidines can be accessed from the corresponding fluoropyridines using a rhodium catalyst. mdpi.com

Intramolecular cyclization reactions provide another powerful strategy for constructing the piperidine ring with defined stereochemistry. These can include metal-catalyzed cyclizations, electrophilic cyclizations, and radical-mediated cyclizations. mdpi.com For example, cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been developed for the synthesis of various piperidines. mdpi.com

Furthermore, multicomponent reactions, such as the 1,3-dipolar cycloaddition, can be utilized to construct complex piperidine-containing structures. For instance, a three-component reaction has been used to synthesize spirooxindolopyrrolidine-embedded piperidinones. mdpi.com

Table 2: Synthetic Approaches for Piperidine Ring Modification

| Methodology | Description | Key Features | Reference |

|---|---|---|---|

| N-Alkylation/Acylation | Introduction of alkyl or acyl groups at the piperidine nitrogen. | A straightforward method for functionalization. | researchgate.net |

| Pyridine Hydrogenation | Catalytic reduction of a substituted pyridine to the corresponding piperidine. | A common and effective method for piperidine synthesis. | mdpi.com |

| Intramolecular Cyclization | Ring-closing reactions of acyclic precursors to form the piperidine ring. | Allows for stereochemical control. | mdpi.com |

| Multicomponent Reactions | Combining three or more reactants in a single step to form complex piperidine derivatives. | Efficient for generating molecular diversity. | mdpi.com |

Variations of the Methylene (B1212753) Linker

One approach to introduce variations is by replacing the methylene group with a different linking moiety altogether. For instance, an ether linkage can be incorporated, as seen in 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives. nih.gov In this case, the synthesis involves coupling a protected 4-hydroxymethylpiperidine with a suitable pyridazine precursor. This seemingly subtle change can significantly impact the molecule's interaction with biological targets. nih.gov

The synthesis of such analogs often involves a multi-step sequence. For example, a protected piperidine derivative containing a suitable leaving group on the methyl substituent can be reacted with a pyridazine nucleophile. Alternatively, a pyridazine with a side chain suitable for elaboration into the piperidine ring can be employed.

The choice of linker can influence the flexibility and geometry of the molecule. A simple methylene linker allows for a certain degree of rotational freedom, while incorporating functionalities like an ether or an amine can introduce different conformational biases and potential hydrogen bonding interactions.

Table 3: Strategies for Varying the Linker between the Rings

| Strategy | Description | Impact on Molecule | Reference |

|---|---|---|---|

| Linker Replacement | Substituting the methylene group with other functional groups like an ether linkage. | Alters flexibility, conformation, and potential for hydrogen bonding. | nih.gov |

| Synthesis of Analogs | Building the molecule with a different linker from the initial steps of the synthesis. | Allows for the introduction of a wide variety of linking moieties. | nih.gov |

Advanced Spectroscopic and Structural Characterization in Research Contexts

Vibrational Spectroscopy (IR, Raman) for Functional Group IdentificationInfrared (IR) and Raman spectroscopy would be used to identify the vibrational modes of the molecule's functional groups. Characteristic stretching and bending frequencies for C-H bonds (aromatic and aliphatic), C=N and C=C bonds within the pyridazine (B1198779) ring, and the N-H bond of the secondary amine in the piperidine (B6355638) ring would be identified, corroborating the presence of these key structural features.

Without access to peer-reviewed papers or database entries containing this primary data for 3-(Piperidin-4-ylmethyl)pyridazine, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy.

Chromatographic Purity Assessment (HPLC, GC) in Research Samples

In the realm of chemical research, establishing the purity of a synthesized compound is a critical step to ensure the reliability and reproducibility of experimental results. For novel compounds like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable analytical techniques for assessing purity. These methods are adept at separating the target compound from any unreacted starting materials, byproducts, or degradation products that may be present in a research sample.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the purity analysis of polar heterocyclic compounds such as pyridazine derivatives. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases.

For a compound like this compound, a typical RP-HPLC method would involve a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components in the sample mixture. Detection is commonly performed using a UV detector, set at a wavelength where the pyridazine ring exhibits strong absorbance.

Detailed Research Findings:

While specific research findings on the HPLC analysis of this compound are not extensively published, studies on analogous structures provide a strong basis for method development. For instance, research on other pyridazine derivatives has demonstrated successful separation and purity determination using C18 columns with acetonitrile-water or methanol-water gradients. nih.gov Similarly, validated HPLC methods for the analysis of piperidine-containing compounds often utilize C18 columns with mobile phases consisting of acetonitrile and a buffered aqueous solution, sometimes with the addition of an ion-pairing agent to enhance the retention and resolution of basic compounds. nih.govresearchgate.net

Below is a hypothetical data table illustrating the kind of results that would be obtained from an RP-HPLC analysis of a research sample of this compound.

Table 1: Representative HPLC Purity Analysis of a this compound Research Sample

| Peak No. | Retention Time (min) | Component | Area (%) |

|---|---|---|---|

| 1 | 2.54 | Impurity A (Starting Material) | 0.85 |

| 2 | 4.78 | This compound | 98.50 |

| 3 | 6.92 | Impurity B (Byproduct) | 0.45 |

| 4 | 8.15 | Impurity C (Unknown) | 0.20 |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for assessing the purity of volatile and thermally stable compounds. For a compound with the molecular weight and polarity of this compound, GC analysis is feasible, potentially after derivatization to increase its volatility and improve chromatographic performance.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and then carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase, and separation occurs based on the compound's boiling point and its interactions with the stationary phase. A flame ionization detector (FID) is commonly used for the analysis of organic compounds.

Detailed Research Findings:

The following table provides a hypothetical example of the data that might be generated from a GC-FID analysis of a derivatized research sample of this compound.

Table 2: Illustrative GC Purity Analysis of a Derivatized this compound Research Sample

| Peak No. | Retention Time (min) | Component | Area (%) |

|---|---|---|---|

| 1 | 5.31 | Derivatizing Agent | - |

| 2 | 8.64 | Derivatized Impurity X | 0.75 |

| 3 | 10.22 | Derivatized this compound | 99.10 |

| 4 | 11.57 | Derivatized Impurity Y | 0.15 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in dissecting the electronic landscape of a molecule. These methods provide a quantitative description of the electron distribution and energy levels, which are fundamental to its chemical nature.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By employing functionals such as B3LYP with a basis set like 6-31+G(d,p), the molecular geometry of 3-(Piperidin-4-ylmethyl)pyridazine can be optimized to its lowest energy state. scirp.org Such calculations provide detailed information about bond lengths, bond angles, and dihedral angles, defining the three-dimensional conformation of the molecule.

Studies on related heterocyclic compounds, such as piperidine (B6355638) and pyridazine (B1198779), demonstrate that DFT is effective in predicting their geometries and vibrational frequencies with high accuracy when compared to experimental data. researchgate.netresearchgate.net For this compound, DFT calculations would reveal the electronic distribution across the molecule, highlighting the influence of the electronegative nitrogen atoms in both the piperidine and pyridazine rings. The reactivity of the molecule can be predicted by analyzing various electronic parameters derived from DFT, such as ionization potential, electron affinity, and chemical hardness. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine ring, making it the likely site for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridazine ring, rendering it susceptible to nucleophilic attack. DFT calculations can precisely determine the energies of these orbitals and the magnitude of the energy gap. researchgate.net

Table 1: Calculated Quantum Chemical Parameters

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule |

| Electron Affinity (A) | The energy released when an electron is added to a molecule |

| Electronegativity (χ) | The ability of an atom to attract shared electrons |

| Chemical Hardness (η) | Resistance to change in electron distribution |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating higher reactivity |

Note: The specific values for this compound would be obtained from detailed DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. researchgate.netchemrxiv.org The MEP map displays regions of varying electrostatic potential, typically using a color spectrum where red indicates electron-rich areas (negative potential) and blue represents electron-poor areas (positive potential). researchgate.net

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the pyridazine ring, indicating their susceptibility to electrophilic attack and their ability to participate in hydrogen bonding as acceptors. researchgate.net The area around the N-H group of the piperidine ring would exhibit a positive potential, making it a potential hydrogen bond donor site. researchgate.net This detailed charge landscape is instrumental in understanding intermolecular interactions, particularly in a biological context. chemrxiv.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that simulate the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or nucleic acid. These methods are pivotal in drug discovery for predicting how a compound might bind to its receptor. researchgate.net

The prediction of ligand-receptor interactions for this compound involves identifying potential biological targets and simulating the binding process. The ionization state of the molecule at physiological pH is a critical factor in these interactions. nih.gov The piperidine nitrogen (pKa ≈ 8.4) is likely to be protonated at physiological pH, allowing it to form strong ionic interactions. nih.gov

Molecular docking simulations can place the ligand into the binding site of a receptor and score the potential binding poses. These simulations can predict key interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts that stabilize the ligand-receptor complex. For instance, the pyridazine moiety could engage in pi-stacking interactions with aromatic amino acid residues in a receptor's binding pocket.

Docking studies allow for the exploration of various possible binding orientations, or "putative binding modes," of this compound within a receptor's active site. nih.gov The piperidine ring, being a common motif in bioactive compounds, is known to be a crucial structural feature for activity at various receptors, including histamine (B1213489) H3 and sigma-1 receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and SPR studies are fundamental in modern drug discovery and materials science. These computational methods aim to establish a mathematical relationship between the structural or property-based descriptors of a compound and its biological activity or a specific property. While specific QSAR/SPR models for "this compound" are not extensively documented in publicly available literature, the principles can be understood by examining studies on related pyridazine and piperidine derivatives.

The development of predictive models for a compound like "this compound" would involve synthesizing a series of analogues and evaluating their biological activity against a specific target. For instance, studies on other pyridazine derivatives have successfully generated statistically significant QSAR models to predict activities such as vasodilation. nih.gov In one such study, a model was developed for a series of 3,6-disubstituted pyridazines, yielding a high correlation coefficient (R² = 0.811782) and good predictive power, validated through cross-validation techniques. nih.gov

Similarly, for piperidine-containing compounds, QSAR models have been developed to predict inhibitory activity against targets like p53-HDM2 interaction. researchgate.net These models are built using software that can handle various molecular descriptors and statistical methods. A typical workflow for developing a predictive model for "this compound" would involve:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, topological) would be calculated for each molecule in the series.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to create an equation linking the descriptors to the activity.

Validation: The model's predictive ability would be rigorously tested using internal (cross-validation) and external validation sets.

Pharmacophore analysis is another key aspect, used to identify the essential three-dimensional arrangement of functional groups necessary for biological activity. For pyridazinone derivatives, pharmacophore models have been successfully generated to explain their acetylcholinesterase inhibitory activity. annalsmedres.orgresearchgate.net

The biological activity of a molecule is governed by its physicochemical properties, which are quantified by molecular descriptors in QSAR/SPR models. For a molecule like "this compound," key descriptors would likely include:

Topological Descriptors: These describe the connectivity and branching of the molecule. Indices like the Wiener index and Kier & Hall connectivity indices would quantify the size and shape of the pyridazine and piperidine rings and the linking methyl group.

Electronic Descriptors: These relate to the electron distribution in the molecule. The dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The pyridazine ring, being a diazine, has a significant dipole moment which influences its interactions. tandfonline.com The HOMO-LUMO gap can indicate the molecule's reactivity.

Steric Descriptors: Molar refractivity (MR) and other descriptors of molecular volume are important for how the molecule fits into a biological target's binding site.

Hydrophobic Descriptors: The partition coefficient (logP) is crucial for predicting a molecule's ability to cross cell membranes. The pyridazine moiety is known to enhance aqueous solubility compared to a benzene (B151609) ring, which would be reflected in this descriptor. tandfonline.com

In a QSAR study on pyridazine derivatives with vasorelaxant activity, descriptors such as the 'Minimum projection area' and 'Maximum E-state for a C-O bond' were found to be significant, indicating the importance of both shape and electronic properties. nih.gov

Table 1: Examples of Molecular Descriptors and Their Potential Influence on the Activity of Pyridazine/Piperidine Compounds

| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | HOMO/LUMO Energy Gap | Relates to chemical reactivity and stability. A smaller gap can imply higher reactivity. |

| Electronic | Dipole Moment | Influences solubility and the ability to form electrostatic interactions with a target protein. tandfonline.com |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and distribution within the body. tandfonline.com |

| Topological | Wiener Index | Relates to molecular branching and compactness, which can affect binding affinity. |

| Steric | Molar Refractivity (MR) | Describes the volume occupied by the molecule, influencing its fit in a binding pocket. |

Conformational Analysis and Dynamics Simulations

Understanding the three-dimensional structure and flexibility of "this compound" is essential for comprehending its interaction with biological macromolecules.

The piperidine ring is a saturated heterocycle that typically adopts a stable chair conformation to minimize steric strain. researchgate.net This chair form can exist in two orientations, with the substituent at the 4-position (the pyridazinylmethyl group) being either in an axial or an equatorial position. The equatorial position is generally more stable for bulky substituents.

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. An MD simulation of "this compound" in a solvent (like water) would reveal:

The conformational stability of the piperidine ring.

The rotational freedom around the single bonds connecting the piperidine and pyridazine rings.

The pattern of hydrogen bonding with solvent molecules.

Recent studies on other piperidine derivatives have used MD simulations to confirm the stability of ligand-protein complexes and to understand the key interactions within the binding site. rsc.orgnih.gov For example, simulations can reveal which amino acid residues in a receptor interact favorably with the ligand and how these interactions persist over time. rsc.org These simulations provide a dynamic picture that complements the static view from molecular docking.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation

| Simulation Parameter | Information Gained | Relevance to this compound |

| Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions, indicating structural stability over time. researchgate.net | Would confirm the stability of the piperidine chair conformation and the overall molecular structure. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule during the simulation. | Changes in Rg could signify conformational shifts or unfolding/refolding events. |

| Hydrogen Bond Analysis | Counts the number and duration of hydrogen bonds formed between the molecule and solvent or a target. | The nitrogen atoms in both the piperidine and pyridazine rings can act as hydrogen bond acceptors. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent. | Provides insight into the molecule's hydrophobic/hydrophilic character and its interaction with the environment. researchgate.net |

Biological Interaction Profiles and Mechanistic Elucidation

Mechanistic Characterization of Biological Effects

Elucidation of Molecular Mechanisms of Action (e.g., Covalent Inhibition, Allosteric Modulation)

Without primary or secondary research sources detailing in silico modeling, biochemical assays, receptor binding studies, or mechanistic analyses specific to 3-(Piperidin-4-ylmethyl)pyridazine , it is impossible to provide the requested data tables and detailed findings.

Kinetic Studies of Enzyme Interaction

Kinetic studies on derivatives of this compound have been instrumental in characterizing their interaction with target enzymes. For instance, a series of compounds containing the 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core, an analog of the subject compound, have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1). Enzyme kinetics studies have shown that these compounds can achieve significant inhibitory potency, with Kᵢ values as low as 29 nM. nih.gov These investigations suggest a competitive inhibition mechanism against the dimethylated H3K4 substrate of LSD1. nih.gov

Further studies on related structures, such as 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives, have demonstrated potent inhibition of acetylcholinesterase (AChE). The indenopyridazine derivative, in particular, was found to be a highly potent inhibitor with an IC₅₀ of 10 nM on electric eel AChE. nih.govacs.org Another analog, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine, displayed an IC₅₀ of 21 nM and exhibited high selectivity for human AChE over human butyrylcholinesterase (BuChE). nih.govacs.org

Table 1: Enzyme Inhibition Data for this compound Analogs

| Compound Derivative | Target Enzyme | Inhibition Value (IC₅₀/Kᵢ) | Notes |

|---|---|---|---|

| 3-(piperidin-4-ylmethoxy)pyridine containing compounds | Lysine Specific Demethylase 1 (LSD1) | Kᵢ as low as 29 nM | Competitive inhibition mechanism. nih.gov |

| Indenopyridazine derivative | Electric eel Acetylcholinesterase (AChE) | IC₅₀ of 10 nM | Represents a 12-fold increase in potency compared to the parent compound in the series. nih.govacs.org |

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine | Human Acetylcholinesterase (AChE) | IC₅₀ of 21 nM | 100-times more selective for human AChE than tacrine. nih.govacs.org |

Structure-Activity Relationship (SAR) Studies for Biological Impact

The biological activity of compounds related to this compound is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies have provided critical insights into the features required for potent biological interactions.

Impact of Substituent Effects on Biological Interaction

Modifications to the core structure of this compound have profound effects on biological activity. Key findings from various studies on related analogs are summarized below:

Pyridazine (B1198779)/Pyridine (B92270) Ring Substitutions :

The introduction of a lipophilic group at the C-5 position of the pyridazine ring has been shown to be favorable for acetylcholinesterase (AChE) inhibitory activity and selectivity against butyrylcholinesterase (BuChE). nih.gov

In a series of LSD1 inhibitors with a 3-(piperidin-4-ylmethoxy)pyridine core, the pyridine structure was found to be important for activity. Replacing it with a benzene (B151609) core resulted in a compound that was approximately 170-fold less potent. nih.gov

For farnesyltransferase (FTase) inhibitors based on a piperidine (B6355638) scaffold, the position of the nitrogen atom in the pyridine ring at the N-1 position was found to be critical; altering its position led to a complete loss of inhibition. acs.org

Piperidine Moiety Modifications :

The piperidin-4-ylmethyl group itself can significantly enhance inhibitory activity and selectivity for LSD1. For example, its inclusion increased activity by approximately 250-fold and selectivity by over 1,500-fold compared to a simpler analog. nih.gov

Isosteric replacements or modifications of the benzylpiperidine moiety in AChE inhibitors were found to be detrimental to their activity. nih.gov

In LSD1 inhibitors, a piperidin-3-yl substituent was significantly less favorable than the piperidin-4-yl group. nih.gov

Linker Modifications :

In the 3-(piperidin-4-ylmethoxy)pyridine series of LSD1 inhibitors, changing the ether (-O-) linkage to an amine (-NH-) was highly disfavored, leading to greatly reduced activity. nih.gov

Table 2: Summary of Substituent Effects on Biological Activity of Analogs

| Structural Moiety | Modification | Impact on Biological Activity | Target |

|---|---|---|---|

| Pyridazine Ring | Lipophilic group at C-5 | Favorable for activity and selectivity. nih.gov | AChE |

| Core Ring | Replacement of pyridine with benzene | ~170-fold decrease in potency. nih.gov | LSD1 |

| Piperidine Moiety | Isosteric replacements of benzylpiperidine | Detrimental to activity. nih.gov | AChE |

| Piperidine Moiety | Change from piperidin-4-yl to piperidin-3-yl | Significantly less favorable. nih.gov | LSD1 |

| Linker | Change from -O- to -NH- | Greatly reduced activity. nih.gov | LSD1 |

Conformational Requirements for Biological Activity

The specific three-dimensional arrangement of this compound and its derivatives is a critical determinant of their biological function. While detailed conformational analysis of the parent compound is not extensively documented in the provided sources, studies of related molecules underscore the importance of molecular conformation. For instance, in a series of AChE inhibitors, molecular modeling was used to understand the binding modes, indicating that a specific conformation is necessary for optimal interaction with the enzyme's active site. nih.gov Similarly, docking studies with LSD1 inhibitors suggested a possible binding mode, highlighting the spatial arrangement required for competitive inhibition. nih.gov The reduced activity observed with a piperidin-3-yl substituent compared to a piperidin-4-yl group in LSD1 inhibitors also points to strict conformational and spatial requirements for effective binding. nih.gov

Advanced Analytical Methodologies for Compound Research

Development of Analytical Methods for Compound Quantification in Research Matrices

The accurate quantification of 3-(Piperidin-4-ylmethyl)pyridazine in complex biological matrices is essential for interpreting the results of in vitro and in vivo studies. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) stands as the gold standard for this purpose, offering high sensitivity and selectivity.

A typical method involves protein precipitation to remove larger molecules from the matrix, such as cell lysates or plasma, followed by chromatographic separation and mass spectrometric detection. The choice of stationary phase, mobile phase composition, and gradient elution is optimized to achieve a sharp peak shape and adequate retention time for the analyte, separating it from endogenous matrix components.

Table 1: Example HPLC-MS/MS Parameters for Quantification

| Parameter | Condition |

| Chromatographic Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | Precursor Ion > Product Ion (specific m/z values) |

The development of such a method requires careful selection of precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to ensure specificity and minimize interferences. The method would be validated according to established guidelines, assessing parameters like linearity, accuracy, precision, and the lower limit of quantification (LLOQ).

Stability Profiling under Research Conditions

Understanding the stability of this compound is critical for ensuring the integrity of experimental data. Stability is assessed under various conditions that mimic the experimental environment.

Chemical Stability: The inherent stability of the compound in solution is evaluated over time at different pH values and temperatures. This helps to identify optimal storage and handling conditions. For instance, the compound might be incubated in aqueous buffers at pH 3, 7.4, and 9 at both room temperature and 4°C. Samples are analyzed at various time points to determine the extent of degradation.

Enzymatic Stability in vitro: To predict its metabolic fate, the stability of this compound is tested in the presence of liver microsomes or hepatocytes. These systems contain a wide range of drug-metabolizing enzymes. The disappearance of the parent compound over time is monitored to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

Table 2: Representative In Vitro Stability Data

| Assay Condition | Parameter | Result |

| Phosphate (B84403) Buffer (pH 7.4) | % Remaining after 48h | >95% |

| Human Liver Microsomes | Half-life (t½) | (e.g., 35 min) |

| Human Liver Microsomes | Intrinsic Clearance (CLint) | (e.g., 20 µL/min/mg protein) |

These data are vital for designing further in vivo pharmacokinetic studies and for understanding potential metabolic liabilities of the molecule.

Advanced Separation Techniques for Purity and Isomer Analysis

Ensuring the purity of the synthesized this compound is a prerequisite for all research activities. High-performance liquid chromatography with ultraviolet (HPLC-UV) detection is a standard method for routine purity assessment.

For more complex separations, such as distinguishing between potential stereoisomers or closely related impurities, more advanced techniques are employed. Supercritical fluid chromatography (SFC) has emerged as a powerful tool for chiral separations, often providing higher efficiency and faster analysis times compared to traditional normal-phase HPLC.

The structural complexity of this compound does not inherently suggest stereoisomerism unless chiral centers are introduced during synthesis or modification. However, the potential for positional isomers of the pyridazine (B1198779) ring or impurities with very similar structures necessitates high-resolution analytical techniques. Capillary electrophoresis (CE) can also be a valuable orthogonal technique to HPLC for purity analysis, offering a different separation mechanism based on charge-to-size ratio.

The combination of these advanced analytical methodologies provides a comprehensive understanding of the physicochemical properties of this compound, which is indispensable for its progression in the drug discovery and development pipeline.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally friendly methods for synthesizing complex molecules like 3-(piperidin-4-ylmethyl)pyridazine is a cornerstone of modern medicinal chemistry. Future research will likely focus on several key areas:

Chemo-enzymatic Approaches: Combining chemical synthesis with biocatalysis offers a powerful strategy for creating stereo-defined piperidines. acs.orgnih.gov This chemo-enzymatic dearomatization of activated pyridines can produce chiral piperidines with high precision, a method that could be adapted for the synthesis of specific stereoisomers of this compound. acs.orgnih.gov

Catalytic Hydrogenation: Traditional hydrogenation of pyridines to piperidines often requires harsh conditions. nih.gov Future efforts will likely concentrate on developing novel catalysts, such as heterogeneous cobalt catalysts, that can perform these transformations under milder, acid-free conditions, even in water. mdpi.com Palladium-catalyzed hydrogenation has also shown promise for creating highly functionalized piperidines. mdpi.com

Sustainable Synthesis: A significant push towards "green chemistry" is evident in the synthesis of related heterocyclic compounds. wisdomlib.org Microwave-assisted synthesis, for example, has been shown to shorten reaction times, improve yields, and simplify workup procedures for pyridazine (B1198779) derivatives. wisdomlib.org Exploring such sustainable methodologies for the synthesis of this compound will be a key research avenue. A recently developed two-stage process involving biocatalytic carbon-hydrogen oxidation followed by radical cross-coupling with nickel electrocatalysis offers a streamlined and cost-effective approach to building complex piperidines, significantly reducing the number of synthetic steps. news-medical.net

Design and Synthesis of Advanced Analogs with Tuned Properties

The core structure of this compound provides a versatile scaffold for creating a diverse library of analogs with fine-tuned biological activities. Future design and synthesis efforts will likely involve:

Structural Modifications: Researchers will continue to explore modifications of both the pyridazine and piperidine (B6355638) rings. This could involve introducing various substituents to alter the compound's electronic properties, lipophilicity, and steric profile to enhance its interaction with biological targets. nih.gov The synthesis of N-substituted 3,4-pyrroledicarboximides, for instance, has yielded compounds with potent anti-inflammatory activity. nih.gov

Fragment-Based Design: By understanding how different fragments of the molecule contribute to its activity, researchers can rationally design new analogs. For example, in other heterocyclic systems, modifying the 4-arylpiperazinyl fragment has been shown to increase COX-2 inhibition. nih.gov A similar fragment-based approach could be applied to this compound.

Fluorinated Analogs: The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. mdpi.com The development of methods for accessing all-cis-(multi)fluorinated piperidines from fluoropyridines opens up new avenues for creating advanced analogs of this compound. nih.govmdpi.com

Deeper Mechanistic Insights into Biological Interactions at the Atomic Level

A fundamental understanding of how this compound and its analogs interact with biological targets is crucial for rational drug design. Future research in this area will likely employ:

X-ray Crystallography and Cryo-EM: These techniques can provide high-resolution three-dimensional structures of the compound bound to its target protein. This atomic-level information is invaluable for understanding the specific interactions that drive binding and activity, as demonstrated in the study of GSK-3β inhibitors. scilit.com

Molecular Docking and Simulation: Computational methods such as molecular docking can predict the binding mode of a ligand within a protein's active site. researchgate.net These studies can help to rationalize observed structure-activity relationships and guide the design of new, more potent inhibitors. For instance, docking studies of pyrazoline derivatives have provided insights into their interactions with acetylcholinesterase. researchgate.net

Mechanistic Studies: Detailed mechanistic investigations, such as those performed on the hydrogenation of substituted pyridines, can reveal the intricate steps of a chemical reaction or a biological process. rsc.org Understanding the reaction mechanism for the formation of the piperidine ring can lead to more efficient synthetic strategies. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery. nih.govnih.gov Their integration into the research of this compound and its analogs holds immense promise:

Generative de novo Design: AI algorithms can be used to generate novel molecular structures with desired properties, such as high potency and good synthetic accessibility. nih.govresearchgate.net This can help to explore a vast chemical space and identify promising new candidates for synthesis and testing. springernature.com

Property Prediction: Machine learning models can be trained to predict various properties of molecules, including their biological activity, pharmacokinetic profiles, and potential toxicity. nih.govethz.ch This can help to prioritize compounds for experimental evaluation and reduce the time and cost of drug development.

Automated Synthesis Planning: AI tools are being developed to assist in the design of synthetic routes for complex molecules. researchgate.net These tools can analyze vast amounts of chemical reaction data to suggest the most efficient and reliable pathways for synthesizing target compounds like this compound.

Investigation of Emerging Biological Targets and Pathways

The versatility of the pyridazine and piperidine scaffolds suggests that this compound and its analogs could interact with a wide range of biological targets. Future research should explore:

Novel Kinase Inhibitors: Pyridine (B92270) and piperidine derivatives have been identified as inhibitors of various kinases involved in cancer and other diseases. nih.gov Screening this compound and its analogs against a panel of kinases could uncover new therapeutic opportunities.

GPCR Ligands: G protein-coupled receptors (GPCRs) are a major class of drug targets. genome.jp The structural features of this compound make it a candidate for interacting with various GPCRs, and screening against these receptors could reveal novel activities.

Multitarget Therapeutics: There is a growing interest in developing drugs that can modulate multiple targets simultaneously to achieve enhanced efficacy and overcome drug resistance. nih.gov The unique combination of pyridazine and piperidine moieties in this compound may allow for the design of such multitarget agents. For example, some H3R antagonists with a piperidine core also show high affinity for the sigma-1 receptor. nih.gov

Challenges and Opportunities in the Field of Pyridazine and Piperidine Research

Despite the significant potential, research in the field of pyridazine and piperidine chemistry faces several challenges that also present opportunities for innovation:

C-H Functionalization: The direct functionalization of C-H bonds in saturated heterocycles like piperidine remains a significant challenge. nih.gov Developing new methods for selective C-H functionalization would provide a powerful tool for rapidly diversifying the structure of this compound.

Stereoselective Synthesis: The creation of specific stereoisomers of substituted piperidines is often difficult. nih.gov Advances in asymmetric catalysis and chemo-enzymatic methods will be crucial for accessing enantiomerically pure forms of complex molecules like this compound. acs.orgnih.gov

Exploring Uncharted Chemical Space: While pyridazine and piperidine are well-known heterocycles, there is still a vast and underexplored chemical space of their derivatives. mdpi.com The synthesis and biological evaluation of novel and diverse analogs of this compound will undoubtedly lead to the discovery of new chemical entities with valuable therapeutic properties.

Q & A

What are the common synthetic routes for 3-(Piperidin-4-ylmethyl)pyridazine?

Basic Question

The synthesis of this compound typically involves nucleophilic substitution and cyclization reactions. For example, 4-cyano-5,6-diphenyl-3(2H)-pyridazinone derivatives can react with chloracetamide to introduce substituents at the 2-position, followed by base-catalyzed intramolecular cyclization to form fused heterocycles . Additionally, microwave-assisted synthesis has been explored for structurally similar pyridazines, enabling efficient mono- and bis-functionalization of the pyridazine core under controlled conditions . Characterization often employs NMR, mass spectrometry, and elemental analysis to confirm structural integrity .

How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for acetylcholinesterase (AChE) inhibition?

Advanced Question

SAR studies focus on modifying four key regions of the molecule: (1) the pyridazine ring, (2) the piperidine moiety, (3) the benzyl group (if present), and (4) substituents on the ethylamino linker. For instance, replacing the benzyl group with bulkier aromatic systems (e.g., 4-fluorophenyl) enhances AChE binding affinity by improving hydrophobic interactions with the catalytic site . Molecular modeling suggests that the piperidine nitrogen forms critical hydrogen bonds with residues in the AChE gorge, while methyl groups on the linker improve metabolic stability . Contradictory activity data may arise from differences in assay protocols (e.g., Ellman vs. radiometric methods), necessitating standardized in vitro models .

What spectroscopic techniques are used to characterize this compound and its derivatives?

Basic Question

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns and piperidine ring conformation. For example, coupling constants (J = 6.3–9.6 Hz) in imidazopyridazine derivatives validate spatial proximity of protons .

- Mass spectrometry (EI+) : Determines molecular weight and fragmentation patterns (e.g., m/z = 308.0 for a pyridazine-imidazole hybrid) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in thiopyrano-pyrimidinone derivatives .

What strategies address discrepancies in biological activity data among structurally similar pyridazine derivatives?

Advanced Question

Discrepancies often stem from:

- Assay variability : Differences in enzyme sources (human vs. recombinant) or substrate concentrations. Normalize data using reference inhibitors (e.g., donepezil for AChE) .

- Solubility limitations : Use co-solvents (e.g., DMSO ≤ 0.1%) to avoid aggregation artifacts .

- Off-target effects : Employ counter-screening against related enzymes (e.g., butyrylcholinesterase) to confirm selectivity . Computational tools like molecular docking can reconcile contradictory SAR by predicting binding modes .

How can molecular modeling predict the binding interactions of this compound derivatives with acetylcholinesterase?

Advanced Question

Docking studies (e.g., using AutoDock Vina) reveal that the piperidine nitrogen interacts with Trp86 in the AChE catalytic triad, while the pyridazine ring engages in π-π stacking with Phe295. Free energy perturbation (FEP) calculations quantify the impact of substituents (e.g., electron-withdrawing groups on the benzyl ring improve binding by 1.2–1.5 kcal/mol) . MD simulations (100 ns) further assess stability, identifying flexible regions (e.g., the ethylamino linker) for rigidification to enhance potency .

What are the key physicochemical properties of this compound that influence its pharmacokinetic profile?

Basic Question

Critical properties include:

- LogP : ~2.1 (predicted), indicating moderate lipophilicity for blood-brain barrier penetration .

- pKa : The piperidine nitrogen (pKa ~8.5) remains protonated at physiological pH, enhancing solubility in aqueous buffers .

- Metabolic stability : In vitro microsomal assays (human liver microsomes) show a t1/2 of 45–60 minutes, suggesting susceptibility to CYP3A4 oxidation .

What in vitro models are suitable for evaluating the antiplasmodial activity of pyridazine derivatives, and how can lead compounds be optimized?

Advanced Question

The Plasmodium falciparum 3D7 strain (chloroquine-sensitive) and Dd2 strain (chloroquine-resistant) are used in SYBR Green I-based growth inhibition assays. For example, imidazopyridazine derivatives (EC50 < 0.10 µM) show nanomolar activity against both strains . Optimization strategies include:

- Substitution at C-6 : Electron-deficient aryl groups (e.g., 3,4-difluorophenyl) improve target engagement with PfATP4 .

- Prodrug approaches : Esterification of polar groups (e.g., carboxylic acids) enhances oral bioavailability in murine models .

What are the typical functionalization sites on the pyridazine ring for further derivatization?

Basic Question

Reactive sites include:

- C-3 position : Amine or cyano groups undergo nucleophilic substitution (e.g., with carbon disulfide to form thiones) .

- C-6 position : Halogen atoms (Cl, Br) enable Suzuki-Miyaura cross-coupling for aryl/heteroaryl introduction .

- N-1 position : Alkylation with propargyl bromide introduces click chemistry handles for bioconjugation .

How can microwave-assisted synthesis improve the yield of pyridazine derivatives?

Advanced Question

Microwave irradiation (100–150°C, 50–100 W) accelerates reaction kinetics, reducing synthesis time from hours to minutes. For example, 3,6-di(pyridin-2-yl)pyridazines achieve 85–90% yield under microwave conditions versus 60–65% with conventional heating . Key parameters include solvent choice (DMF for polar intermediates) and controlled temperature ramping to prevent decomposition .

What are the challenges in achieving selectivity for acetylcholinesterase over butyrylcholinesterase with pyridazine-based inhibitors?

Advanced Question

Butyrylcholinesterase (BChE) shares 65% sequence homology with AChE, leading to off-target inhibition. Strategies to enhance selectivity include:

- Cavity-directed modifications : Bulky substituents (e.g., 1-benzylpiperidine) exploit the larger acyl pocket of AChE (vs. BChE) .

- Charge distribution : Introducing cationic groups (e.g., quaternary ammonium) preferentially binds AChE’s anionic gorge .

- Dynamic pharmacophore models : Identify transient subpockets in AChE for selective targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.